Ethyl 4-((4-chlorophenyl)thio)butanoate
Description
Ethyl 4-((4-chlorophenyl)thio)butanoate is an organic compound with the molecular formula C12H15ClO2S It is a member of the ester family, characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a 4-chlorophenylthio group
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2S/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNBGXAXJIWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-((4-chlorophenyl)thio)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorothiophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 4-((4-chlorophenyl)thio)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-chlorophenyl)thio)butanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenylthio derivatives
Scientific Research Applications
Ethyl 4-((4-chlorophenyl)thio)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-((4-chlorophenyl)thio)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 4-chlorophenylthio group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Ethyl 4-((4-chlorophenyl)thio)butanoate can be compared with other similar compounds, such as:
Ethyl 4-((4-bromophenyl)thio)butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-((4-methylphenyl)thio)butanoate: Contains a methyl group instead of chlorine, leading to different chemical and physical properties.
Ethyl 4-((4-nitrophenyl)thio)butanoate: The nitro group introduces additional reactivity and potential biological effects.
Ethyl 4-((4-chlorophenyl)thio)butanoate is unique due to the presence of the 4-chlorophenylthio group, which imparts specific chemical and biological properties that can be exploited in various applications.
Biological Activity
Ethyl 4-((4-chlorophenyl)thio)butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of ethyl 4-((4-chlorophenyl)thio)butanoate typically involves the reaction of 4-chlorophenyl thiol with an appropriate butanoic acid derivative. The process can be outlined as follows:
- Reactants : 4-Chlorophenyl thiol and butanoic acid derivative.
- Catalysts : Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
- Conditions : The reaction is generally carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Anticancer Activity
Ethyl 4-((4-chlorophenyl)thio)butanoate has shown significant anticancer activity in various studies. For instance, it was evaluated against A549 lung cancer cells using the MTT assay, revealing promising cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 4-((4-chlorophenyl)thio)butanoate | A549 | 10.5 | |
| Cisplatin | A549 | 5.0 |
In this study, the compound exhibited an IC50 value of 10.5 µM, indicating its potential as a lead compound for further development in cancer therapeutics.
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Ethyl 4-((4-chlorophenyl)thio)butanoate appears to induce apoptosis and disrupt cell cycle progression, particularly at the G2/M phase.
Study on SOD1-G93A Aggregation
A notable study investigated the effects of ethyl 4-((4-chlorophenyl)thio)butanoate on the aggregation of mutant superoxide dismutase (SOD1-G93A), which is implicated in amyotrophic lateral sclerosis (ALS). The compound demonstrated protective effects against cytotoxicity associated with SOD1 aggregation.
- Findings : The compound showed EC50 values indicating significant protection against cell death caused by SOD1 aggregation.
- Mechanism : It was suggested that the compound inhibits misfolding and aggregation of SOD1, thus providing cytoprotection.
Pharmacological Profile
The pharmacological profile indicates that ethyl 4-((4-chlorophenyl)thio)butanoate has favorable characteristics for drug development:
- Solubility : Moderate solubility in organic solvents.
- Stability : Exhibits reasonable metabolic stability in liver microsomes.
- Toxicity : Preliminary studies suggest low toxicity towards normal cells compared to cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
